molecular formula C13H20N2O2 B7492732 1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one

1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B7492732
M. Wt: 236.31 g/mol
InChI Key: DHLAZYMDRRVYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, which can have a range of effects on brain function.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one involves the inhibition of GABA-AT, leading to an increase in GABA levels in the brain. This increase in GABA levels can have a range of effects on brain function, including reducing anxiety and increasing seizure threshold.
Biochemical and Physiological Effects:
1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase GABA levels in the brain, reduce anxiety-like behavior, and increase seizure threshold. It has also been shown to have antidepressant effects and reduce cocaine self-administration in rats.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one in lab experiments is its potency and selectivity for GABA-AT inhibition. This allows for precise manipulation of GABA levels in the brain. One limitation of using 1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one. One area of interest is its potential as a treatment for addiction, particularly cocaine and alcohol addiction. Another area of interest is its potential as an antidepressant. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one and its potential therapeutic applications.

Synthesis Methods

1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one can be synthesized using a variety of methods. One common method involves the reaction of 4-(piperidine-1-carbonyl)pyrrolidin-2-one with cyclopropylmethylamine in the presence of a catalyst such as triethylamine. The resulting product can be purified using chromatography techniques.

Scientific Research Applications

1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been investigated as a potential treatment for addiction, including cocaine and alcohol addiction.

properties

IUPAC Name

1-cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c16-12-8-10(9-15(12)11-4-5-11)13(17)14-6-2-1-3-7-14/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLAZYMDRRVYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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